Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403712
InChI: InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-7(2)15-5-4-8(14-15)10(11,12)13/h4-5,7H,3,6H2,1-2H3
SMILES:
Molecular Formula: C10H13F3N2O2
Molecular Weight: 250.22 g/mol

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

CAS No.:

Cat. No.: VC16403712

Molecular Formula: C10H13F3N2O2

Molecular Weight: 250.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate -

Specification

Molecular Formula C10H13F3N2O2
Molecular Weight 250.22 g/mol
IUPAC Name ethyl 3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate
Standard InChI InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-7(2)15-5-4-8(14-15)10(11,12)13/h4-5,7H,3,6H2,1-2H3
Standard InChI Key MRNWQJQWTRVPRS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C)N1C=CC(=N1)C(F)(F)F

Introduction

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a complex organic compound belonging to the class of esters, specifically pyrazole derivatives. It features a trifluoromethyl group attached to a pyrazole ring, which enhances its lipophilicity and biological activity. This compound has garnered significant attention in medicinal chemistry and agrochemical research due to its potential anti-inflammatory and anticancer properties.

Synthesis Methods

The synthesis of ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of ethyl butanoate derivatives with trifluoromethyl-substituted pyrazoles. The reaction conditions often involve heating the mixture at temperatures ranging from 80 to 120 degrees Celsius for several hours to ensure complete conversion of starting materials into the desired product. Techniques such as chromatography can be used to optimize yield and purity.

Biological Activity and Applications

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate exhibits significant biological activity, with potential applications as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory responses or cell proliferation pathways. Further research is necessary to fully elucidate these interactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoateContains multiple trifluoromethyl groupsEnhanced lipophilicity and biological activity
Ethyl 4-(trifluoromethyl)benzoateLacks the pyrazole ringDifferent reactivity patterns due to lack of pyrazole
Ethyl 4-(trifluoromethyl)phenylacetateContains a phenyl group instead of pyrazolePotentially different pharmacological effects

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